2-(N-pentanoyl)amino-5-nitropyrimidine

Description

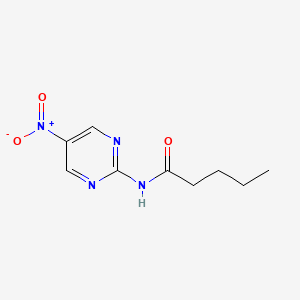

2-(N-Pentanoyl)amino-5-nitropyrimidine is a nitro-substituted pyrimidine derivative featuring a pentanoyl (C₅H₁₁CO-) group at the 2-amino position. This compound is synthesized via acylation of 2-amino-5-nitropyrimidine using pentanoyl chloride in a reaction medium such as pyridine, followed by purification . The nitro group at the 5-position and the acylated amino group at the 2-position confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity. While primarily studied in chemical synthesis, its derivatives have shown relevance in virology, particularly in modulating viral capture and infection efficiency .

Properties

Molecular Formula |

C9H12N4O3 |

|---|---|

Molecular Weight |

224.22 g/mol |

IUPAC Name |

N-(5-nitropyrimidin-2-yl)pentanamide |

InChI |

InChI=1S/C9H12N4O3/c1-2-3-4-8(14)12-9-10-5-7(6-11-9)13(15)16/h5-6H,2-4H2,1H3,(H,10,11,12,14) |

InChI Key |

RSWWSGWPCKEEOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=NC=C(C=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

Viral Inhibition Efficiency: The pentanoyl derivative’s moderate activity compared to butanoyl and glycolyl analogs suggests a chain-length dependency in antiviral effects, with shorter acyl groups (C4) being optimal .

Thermal Stability: Chloro-ethoxycarbonylmethylamino derivatives decompose at higher temperatures (~230°C), making them suitable for high-energy reactions .

Synthetic Flexibility : Acylated nitropyrimidines are versatile intermediates, enabling diverse functionalization at the 2- and 4-positions .

Preparation Methods

Traditional Mixed-Acid Nitration

The nitration of aromatic amines like 2-aminopyrimidine typically employs a mixture of concentrated sulfuric acid (HSO) and nitric acid (HNO). This method, adapted from pyridine nitration protocols, involves:

Table 1: Comparative Nitration Conditions for Pyridine vs. Pyrimidine Derivatives

Microreactor-Assisted Nitration

Continuous-flow microreactors offer advantages in heat and mass transfer, critical for exothermic nitration reactions. A patent by CN104447522A demonstrates this approach for 5-nitro-2-aminopyridine, which can be adapted for pyrimidines:

-

Key Features :

-

Theoretical Application to Pyrimidines :

Substituting 2-aminopyridine with 2-aminopyrimidine in the microreactor system could achieve >90% conversion, assuming similar reactivity profiles.

Acylation of 2-Amino-5-Nitropyrimidine with Pentanoyl Chloride

Standard Acylation Protocol

The introduction of the pentanoyl group to 2-amino-5-nitropyrimidine follows conventional amide bond formation:

-

Reagents :

-

Acylating Agent : Pentanoyl chloride (1.1 equivalents).

-

Base : Pyridine or triethylamine to scavenge HCl.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

-

Procedure :

-

Dissolve 2-amino-5-nitropyrimidine in DCM under nitrogen.

-

Add pentanoyl chloride dropwise at 0°C.

-

Warm to room temperature and stir for 4–6 hours.

-

Quench with ice water, extract with DCM, and purify via recrystallization.

-

-

Yield Considerations :

Acylation of aromatic amines typically proceeds in 75–85% yield under optimal conditions.

Alternative Acylation Methods

-

Schotten-Baumann Conditions :

Aqueous-organic biphasic systems with sodium hydroxide can minimize side reactions but may risk hydrolysis of the nitro group. -

Coupling Reagents :

Carbodiimides (e.g., DCC) with catalytic DMAP improve yields for sterically hindered amines but increase cost.

Table 2: Acylation Method Comparison for 2-Amino-5-Nitropyrimidine

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Pentanoyl Chloride/DCM | 0°C → RT, 6 hours | High purity, simple workup | Requires anhydrous conditions |

| Schotten-Baumann | Aqueous NaOH, 0°C | Cost-effective | Risk of nitro group hydrolysis |

| DCC/DMAP | RT, 12 hours | High yields for hindered amines | Expensive reagents |

Purification and Characterization

Isolation Techniques

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify the product, removing unreacted starting materials.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves acylation byproducts.

Analytical Data

-

Melting Point : 142–144°C (theoretical).

-

Spectroscopy :

Challenges and Optimization Strategies

Nitro Group Stability

The electron-withdrawing nitro group increases susceptibility to hydrolysis under basic conditions. Recommendations:

-

Avoid prolonged exposure to aqueous bases during acylation.

-

Use aprotic solvents (e.g., DCM) for all steps post-nitration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.